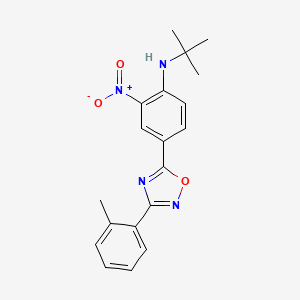
N-(tert-butyl)-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 383.47 g/mol. This compound is commonly referred to as TBO-NO2 and is known for its ability to act as a fluorescent probe in biological systems.
作用機序
The mechanism of action of TBO-NO2 involves the selective reaction of NO with the nitro group of the compound to form a fluorescent product. This reaction is specific to NO and does not occur with other ROS. The reaction of TBO-NO2 with NO results in a significant increase in fluorescence intensity, which can be measured using various spectroscopic techniques.
Biochemical and Physiological Effects:
TBO-NO2 has been shown to have minimal cytotoxicity and does not affect the viability of cells at concentrations used in experiments. It has been used to study the role of NO in various physiological processes such as vasodilation, neurotransmission, and immune response. TBO-NO2 has also been used to study the effects of NO in pathological conditions such as cancer and inflammation.
実験室実験の利点と制限
TBO-NO2 has several advantages over other fluorescent probes for the detection of NO. It has a high selectivity for NO and does not react with other ROS, which reduces the chances of false-positive results. TBO-NO2 has a high sensitivity and can detect NO at low concentrations. However, TBO-NO2 has some limitations, such as its limited stability in aqueous solutions and its sensitivity to pH changes.
将来の方向性
TBO-NO2 has several potential future directions in scientific research. It can be used to study the role of NO in various diseases such as Alzheimer's, Parkinson's, and Huntington's disease. TBO-NO2 can also be used to study the effects of NO on various cellular processes such as apoptosis, autophagy, and DNA damage. The development of new fluorescent probes based on TBO-NO2 can also be explored to improve its stability and sensitivity in aqueous solutions.
合成法
The synthesis of TBO-NO2 involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of o-toluidine with chloroacetyl chloride to form N-(o-tolyl)glycine chloromethyl ester. This intermediate is then reacted with hydrazine hydrate to form N-(o-tolyl)glycine hydrazide. The final step involves the reaction of N-(o-tolyl)glycine hydrazide with tert-butyl nitrite and 4-nitroaniline to form TBO-NO2.
科学的研究の応用
TBO-NO2 has been widely used in scientific research as a fluorescent probe for the detection of nitric oxide (NO) in biological systems. NO is a signaling molecule that plays a crucial role in various physiological and pathological processes. TBO-NO2 can selectively detect NO in the presence of other reactive oxygen species (ROS) and has been used to study the role of NO in various biological systems such as cardiovascular, neuronal, and immune systems.
特性
IUPAC Name |
N-tert-butyl-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-12-7-5-6-8-14(12)17-20-18(26-22-17)13-9-10-15(21-19(2,3)4)16(11-13)23(24)25/h5-11,21H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCWYHWECGISMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)NC(C)(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
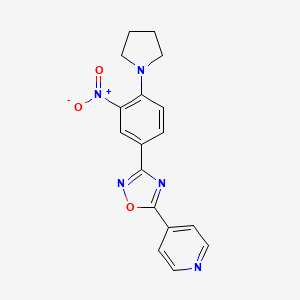
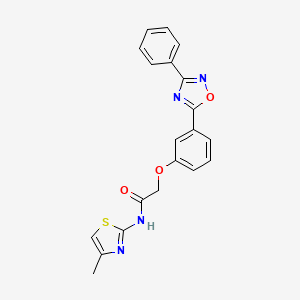

![1-(3-chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7709286.png)
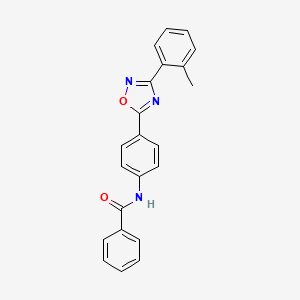

![4-ethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709310.png)




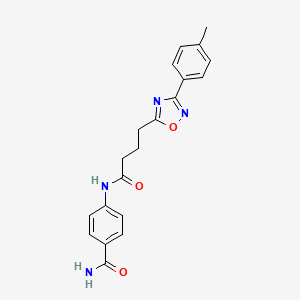
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7709374.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7709381.png)
